Cas no 104907-89-3 (1H-Pyrazole-4-carboxylicacid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, ethyl ester)

1H-Pyrazole-4-carboxylicacid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, ethyl ester structure
104907-89-3 structure
Product Name:1H-Pyrazole-4-carboxylicacid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, ethyl ester
CAS No:104907-89-3
MF:C20H16N4O3
MW:360.366044044495
CID:214694
PubChem ID:3064536
Update Time:2025-04-19

1H-Pyrazole-4-carboxylicacid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylicacid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, ethyl ester
    • ethyl 5-(4-oxoquinazolin-3-yl)-1-phenylpyrazole-4-carboxylate
    • 5-(3,4-Dihydro-4-oxoquinazolin-3-yl)-1-phenylpyrazole-4-carboxylic acid ethyl ester
    • AC1MI801
    • BRN 5456383
    • LS-128320
    • Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester
    • 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, ethyl ester
    • 104907-89-3
    • DTXSID20146833
    • Inchi: 1S/C20H16N4O3/c1-2-27-20(26)16-12-22-24(14-8-4-3-5-9-14)18(16)23-13-21-17-11-7-6-10-15(17)19(23)25/h3-13H,2H2,1H3
    • InChI Key: DIQBDSRAUNQCCA-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN(C2C=CC=CC=2)C=1N1C=NC2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 360.12238
  • Monoisotopic Mass: 360.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 76.8Ų

Experimental Properties

  • Density: 1.32
  • Boiling Point: 561.6°Cat760mmHg
  • Flash Point: 293.5°C
  • Refractive Index: 1.67
  • PSA: 76.79
  • LogP: 2.74810
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